molecular formula C8H16Cl2N4O B2414277 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 2108655-52-1

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B2414277
CAS No.: 2108655-52-1
M. Wt: 255.14
InChI Key: XAECOTVKWFQYPY-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12;;/h7H,2-5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECOTVKWFQYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine: Lacks the amine group, which may alter its biological activity.

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, affecting its reactivity and solubility.

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-carboxylic acid: Features a carboxyl group, which can influence its acidity and interactions with biological targets.

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula: C10H14Cl2N4O
  • Molecular Weight: 267.32 g/mol
  • CAS Number: 280110-69-2

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-oxadiazole ring has been extensively studied. Research indicates that these compounds exhibit a broad spectrum of activities:

  • Anticancer Activity
    • Several studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine have shown significant activity against human leukemia and breast cancer cell lines.
    Cell LineIC50 (µM)Reference
    MCF-715.63
    U9370.12
    A5492.78
    The mechanism of action often involves apoptosis induction and disruption of cellular signaling pathways.
  • Antimicrobial Activity
    • The compound has also demonstrated antibacterial properties. In vitro studies showed moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
    E. coli32 µg/mL
    S. aureus16 µg/mL
  • Enzyme Inhibition
    • The inhibition of specific enzymes has been another area of interest. For example, oxadiazole derivatives have been evaluated for their ability to inhibit α-glucosidase and other relevant enzymes linked to metabolic disorders.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin. The derivatives exhibited IC50 values significantly lower than those reported for conventional treatments, suggesting a promising avenue for drug development in oncology .

Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of various oxadiazole compounds was assessed against both gram-positive and gram-negative bacteria. The results indicated that the presence of specific substituents on the oxadiazole ring enhanced antibacterial activity, making these compounds candidates for further development in treating infections caused by resistant strains .

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